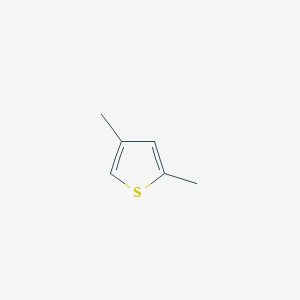

2,4-Dimethylthiophene

説明

Significance and Role of Thiophene (B33073) Heterocycles in Contemporary Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. wikipedia.orgnumberanalytics.com Its structure is characterized by a planar, aromatic ring, which imparts significant stability, comparable to that of benzene (B151609). numberanalytics.com This aromaticity and the unique electronic properties conferred by the sulfur heteroatom make thiophene and its derivatives exceptionally versatile building blocks in organic synthesis. numberanalytics.comnumberanalytics.com

In contemporary chemistry, thiophene heterocycles are of paramount importance. They are integral to the development of pharmaceuticals, advanced materials, and agrochemicals. numberanalytics.comnumberanalytics.com A key aspect of their utility is the concept of bioisosterism, where a thiophene ring can often replace a benzene ring in a biologically active molecule without a loss of activity, a strategy frequently employed in drug design. wikipedia.orgrroij.com This is exemplified in drugs like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, a thiophene analog of piroxicam. wikipedia.orgrroij.com Furthermore, thiophene-based polymers, such as polythiophene, are at the forefront of materials science research, particularly for applications like conducting polymers, organic photovoltaics, and sensors. numberanalytics.com

Overview of 2,4-Dimethylthiophene's Academic Research Trajectory

This compound is a substituted thiophene with two methyl groups at the 2 and 4 positions of the ring. Its academic research trajectory has primarily been characterized by its role as a synthetic intermediate rather than a compound studied for its own intrinsic properties.

Historically, research has focused on its synthesis and characterization, with its physical and chemical properties being well-documented. It is recognized as a naturally occurring compound, having been identified in plant species such as Allium cepa (onion). nih.govfoodb.ca

In synthetic organic chemistry, this compound serves as a valuable precursor. A significant area of research involves its use in the synthesis of 2,4-dimethylthiophenol, a crucial intermediate for various therapeutic compounds. quickcompany.in For instance, 2,4-dimethylthiophenol is a key starting material in the multi-step synthesis of the antidepressant drug vortioxetine. epo.org This synthetic utility has cemented its place in the literature as a functional building block for more complex molecular architectures, including potential antitubercular agents. ias.ac.in

Current Research Frontiers and Identified Gaps in this compound Studies

Current research involving this compound continues to leverage its utility as a synthetic building block, particularly in medicinal chemistry for creating complex scaffolds. ias.ac.in It is also identified as a biochemical for use in proteomics and food research. chemicalbook.com

However, a notable gap exists in the scientific literature regarding the exploration of this compound's own material or biological properties. While its isomer, 2,5-dimethylthiophene (B1293386), is known for its application in creating conductive polymers, similar in-depth studies for this compound are conspicuously absent. This represents a significant untapped area for materials science research.

Furthermore, literature reviews suggest that, compared to other thiophene derivatives, this compound is relatively under-researched. foodb.ca Future research frontiers could, therefore, focus on:

Materials Science: Investigating the potential of this compound to form novel polymers and materials, exploring its electronic and optical properties.

Medicinal Chemistry: Beyond its role as a precursor, exploring the intrinsic biological activity of this compound and its simple derivatives.

Catalysis: Examining its use as a ligand or component in catalytic systems, an area where thiophene derivatives have shown promise.

The focused investigation into these underexplored areas could reveal new applications and expand the chemical significance of this compound.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈S | nih.govbiosynth.com |

| Molecular Weight | 112.19 g/mol | nih.govbiosynth.com |

| CAS Number | 638-00-6 | nih.gov |

| Boiling Point | 139.0 °C to 141.0 °C (at 760 mm Hg) | nih.govthegoodscentscompany.com |

| Flash Point | 23 °C | biosynth.com |

| Density | 1.007 g/cm³ | biosynth.com |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPULIKNSOUFMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213238 | |

| Record name | 2,4-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

139.00 to 141.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

638-00-6 | |

| Record name | 2,4-Dimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9B2TF3UVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dimethylthiophene and Its Derivatives

Established Synthetic Routes for the 2,4-Dimethylthiophene Core Structure

The formation of the this compound backbone can be achieved through several established synthetic methodologies, including cyclization-based strategies. While specific industrial production details for this compound are not extensively documented in publicly available literature, general principles of thiophene (B33073) synthesis can be applied.

Cyclization-Based Synthetic Strategies

The Paal-Knorr thiophene synthesis is a fundamental method for constructing the thiophene ring from a 1,4-dicarbonyl compound. organic-chemistry.orgwikipedia.org This reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org In the context of this compound, the required precursor would be 3-methyl-2,5-hexanedione. The reaction proceeds through the thionation of the carbonyl groups, followed by cyclization and dehydration to yield the aromatic thiophene ring. organic-chemistry.org While this method is a classic approach, the mechanism is complex and still subject to some debate regarding the exact intermediates. organic-chemistry.org

Another cyclization approach involves the reaction of α,β-unsaturated carbonyl compounds with elemental sulfur. While not a direct route to this compound, related substituted thiophenes can be synthesized through such methods, highlighting the versatility of cyclization strategies in thiophene chemistry.

Industrial Production Methodologies and Process Optimization

Detailed industrial-scale production methods for this compound are not widely published. However, insights can be drawn from related processes. For instance, the large-scale synthesis of thiophene-fused cyclopentanones has been reported, where this compound was present as a contaminant in the 2,3-dimethylthiophene (B3031705) starting material. mdpi.com This suggests that the separation of closely related thiophene isomers can be a challenge in industrial settings, often requiring purification techniques like fractional distillation or chromatography. mdpi.com

Furthermore, patents describing the synthesis of vortioxetine, a pharmaceutical agent, utilize 2,4-dimethylthiophenol as a key starting material. google.com The production of this thiophenol derivative on a large scale implies the existence of robust industrial methods for the synthesis of the this compound core or a closely related precursor. google.com Process optimization in such syntheses would likely focus on maximizing yield, minimizing byproducts, and ensuring cost-effectiveness, potentially through catalyst selection and reaction condition control.

Synthesis of Functionalized this compound Derivatives

The this compound core is a versatile scaffold that can be further modified to introduce a variety of functional groups, leading to a wide range of derivatives with tailored properties.

Halogenation and Organometallic Reagent-Mediated Functionalization Protocols

Halogenation is a common and effective method for functionalizing the this compound ring, providing a handle for subsequent cross-coupling reactions. Bromination, in particular, is well-documented. The reaction of this compound with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride can selectively introduce a bromine atom at the C5 position. Controlling the reaction temperature is crucial to prevent side reactions and over-bromination.

The resulting halo-substituted this compound is a key intermediate for the formation of organometallic reagents. jcu.edu.au Lithiation of 5-bromo-2,4-dimethylthiophene can be achieved by treatment with a strong base such as n-butyllithium (n-BuLi) at low temperatures, typically in a solvent like tetrahydrofuran (B95107) (THF). evitachem.com This generates a highly reactive thienyllithium species. This organolithium reagent can then be used in a variety of reactions, including transmetallation with zinc chloride to form an organozinc reagent for Negishi coupling, or direct reaction with electrophiles.

| Reagent | Position of Functionalization | Product Class | Reference |

| N-Bromosuccinimide (NBS) | 5 | 5-Bromo-2,4-dimethylthiophene | |

| n-Butyllithium (on 5-bromo derivative) | 5 | 5-Lithio-2,4-dimethylthiophene |

Synthesis of Carbonyl-Functionalized Derivatives (e.g., this compound-3-carbaldehyde)

The introduction of a carbonyl group, such as an aldehyde, onto the this compound ring is a valuable transformation for creating versatile building blocks. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgambeed.com This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group. ijpcbs.com Applying this reaction to this compound would be expected to yield This compound-3-carbaldehyde (B8786961). While the direct synthesis of this compound-3-carbaldehyde is mentioned in chemical supplier catalogs, detailed synthetic procedures in the primary literature are more readily available for its isomers, such as 3,5-dimethylthiophene-2-carbaldehyde. ambeed.comontosight.ai The synthesis of the latter involves the formylation of 3,5-dimethylthiophene. ontosight.ai

Another approach to carbonyl-functionalized derivatives involves the lithiation of a halogenated this compound followed by quenching with a formylating agent like DMF. jcu.edu.au This method offers high regiochemical control.

| Reaction | Reagents | Product | Reference |

| Vilsmeier-Haack | DMF, POCl₃ | This compound-3-carbaldehyde | ijpcbs.comorganic-chemistry.org |

| Lithiation-Formylation | n-BuLi, DMF (on bromo-derivative) | Carbonyl-functionalized derivative | jcu.edu.au |

Amino-Thiophene Derivative Synthesis via Gewald Reaction and Related Approaches

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes. derpharmachemica.comsciforum.netresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanonitrile and elemental sulfur in the presence of a base. nih.gov While the classic Gewald reaction leads to aromatic 2-aminothiophenes, variations exist.

For the synthesis of derivatives structurally related to this compound, one could envision using a ketone precursor that would result in the desired substitution pattern on the thiophene ring. For example, the reaction of 3-methyl-2-butanone (B44728) with a cyano-active compound and sulfur could potentially lead to a 2-amino-4,5-dimethylthiophene derivative. Indeed, the synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and 2-amino-4,5-dimethylthiophene-3-carbonitrile (B448075) has been reported using the Gewald reaction with 2-butanone, a suitable nitrile, and elemental sulfur, catalyzed by calcium oxide. derpharmachemica.com These products serve as versatile intermediates for the synthesis of more complex heterocyclic systems. nih.gov

| Starting Ketone | Nitrile Component | Product | Catalyst | Reference |

| 2-Butanone | Ethyl cyanoacetate | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | CaO | derpharmachemica.com |

| 2-Butanone | Malononitrile | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | CaO | derpharmachemica.comsciforum.net |

Construction of Fused-Ring Systems (e.g., Thienopyrimidines)

The synthesis of fused-ring systems is a cornerstone of medicinal and materials chemistry. While the direct construction of thienopyrimidines from this compound is not extensively documented, related dimethylthiophene derivatives serve as key precursors. For instance, thienopyrimidine derivatives are often synthesized from 2-amino-4,5-dimethylthiophene-3-carboxylate or 2-amino-4,5-dimethylthiophene-3-carbonitrile. These starting materials undergo cyclization reactions with various reagents to form the fused pyrimidine (B1678525) ring.

One notable method for creating a fused-ring system directly from this compound involves a transition-metal-free oxidative coupling. Treatment of this compound with an oxidizing agent in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can yield the corresponding α,α-linked biaryl compound. acs.org This reaction provides a direct pathway to a symmetrical fused-ring system.

In a more general context, fused pyrimidines, including thienopyrimidines, are of significant interest due to their broad spectrum of biological activities. thieme-connect.de The general approach to forming a thieno[2,3-d]pyrimidine (B153573) system often involves the annulation of a pyrimidine ring onto a thiophene core. This is typically achieved by reacting a thiophene derivative bearing vicinal amino and carboxylate or cyano groups with a one-carbon fragment source.

Synthesis of Silylated Thiophenes

Silylated thiophenes are valuable intermediates in organic synthesis, particularly for cross-coupling reactions and as precursors to advanced materials. The direct silylation of this compound can be challenging. For instance, rhodium hydride-catalyzed enantioselective intermolecular C-H silylation has been shown to be incompatible with 3,4-dimethylthiophene (B1217622), a closely related isomer, likely due to steric hindrance from the methyl groups. researchgate.net

However, general methods for the silylation of thiophenes exist and could potentially be applied to this compound. One such method involves the use of a hydrosilane in the presence of a strong base. acs.org This approach offers a pathway to silylated aromatic heterocycles without the need for a transition metal catalyst.

The synthesis of soluble alpha-thiophene oligomers, which are silylated at the terminal positions, has been described in detail. nih.gov These methods often involve the use of trimethylsilyl (B98337) groups to enhance the solubility of the resulting oligomers, which are important for applications in electronic materials. While not specific to this compound, these strategies highlight the importance of silylation in thiophene chemistry.

Advanced Reaction Mechanisms Involving this compound Scaffolds

The this compound ring system participates in a variety of advanced reaction mechanisms, leveraging the electronic nature of the thiophene ring and the influence of the methyl substituents.

Electrophilic and Nucleophilic Substitution Reaction Mechanisms

Electrophilic Substitution: The thiophene ring is electron-rich and readily undergoes electrophilic substitution reactions, preferentially at the 2- and 5-positions (the α-positions). The methyl groups in this compound are electron-donating, further activating the ring towards electrophilic attack. The primary sites for electrophilic substitution on this compound are the remaining open α-position (C5) and the β-position (C3).

A common electrophilic substitution is bromination. This compound can be brominated to yield 3-bromo-2,4-dimethylthiophene (B1278559). smolecule.com This reaction typically proceeds under mild conditions using reagents like N-bromosuccinimide (NBS).

Nucleophilic Substitution: While the electron-rich thiophene ring is generally resistant to direct nucleophilic aromatic substitution, such reactions can occur on thiophene derivatives bearing strong electron-withdrawing groups or in the context of metal complexes. Halogenated derivatives of this compound, such as 3-bromo-2,4-dimethylthiophene, can undergo nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile. These reactions are often facilitated by the use of a catalyst. The chloromethyl groups in compounds like 3,4-bis(chloromethyl)-2,5-dimethylthiophene (B186555) (a related isomer) are also susceptible to nucleophilic attack. scispace.com

In the context of organometallic chemistry, nucleophilic attack can be directed at the thiophene ring or at the sulfur atom when the thiophene is coordinated to a metal center. For example, in cationic manganese-thiophene complexes, nucleophiles can attack the sulfur atom, leading to a change in the coordination mode of the thiophene ligand. researchgate.net

Oxidation and Reduction Pathways and Corresponding Intermediates

Oxidation: The oxidation of thiophenes can lead to the formation of thiophene S-oxides and thiophene S,S-dioxides. These oxidized species are often highly reactive intermediates. The oxidation of this compound can be expected to proceed through a similar pathway. The resulting this compound S-oxide is a key intermediate in certain cycloaddition reactions. researchtrends.net The oxidation of thiophenes is typically carried out using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchtrends.net The initial oxidation to the S-oxide is often followed by a more rapid oxidation to the S,S-dioxide, making the isolation of the S-oxide challenging unless the ring is sterically hindered. oup.com Electrochemical oxidation of 2,5-dimethylthiophene (B1293386) has been shown to result in different products depending on the electrolyte used, including nuclear cyanation and side-chain methoxylation. lookchem.com

Reduction: The reduction of the thiophene ring is generally difficult due to its aromatic stability. However, catalytic reduction of thiophene derivatives can be achieved under specific conditions. For example, the reduction of 2,4-dinitrophenylhydrazine (B122626) to 2,4-diaminophenylhydrazine has been demonstrated using palladium nanoparticles supported on cuttlebone, with sodium borohydride (B1222165) as the hydrogen source. nih.gov While this example does not involve the reduction of the thiophene ring itself, it showcases a catalytic system that could potentially be adapted for the reduction of functional groups on a this compound scaffold.

Cycloaddition and Cross-Coupling Reactions (e.g., Diels-Alder Reactivity)

Cycloaddition Reactions: Thiophenes themselves are generally poor dienes in Diels-Alder reactions due to their aromaticity. However, their corresponding S-oxides are excellent dienes and readily undergo [4+2] cycloaddition reactions with a variety of dienophiles. researchgate.netresearchtrends.net The oxidation of this compound in situ in the presence of a dienophile can lead to the formation of the corresponding cycloadduct. These reactions are often highly stereoselective. ua.es The resulting 7-thiabicyclo[2.2.1]heptene S-oxide adducts are versatile intermediates that can undergo further transformations, such as the extrusion of sulfur monoxide to form substituted aromatic compounds. researchtrends.net

Cross-Coupling Reactions: Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound, such as 3-bromo-2,4-dimethylthiophene, are valuable substrates for palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. jcu.edu.au These reactions allow for the introduction of a wide range of substituents at the 3-position of the thiophene ring.

A transition-metal-free cross-coupling reaction of this compound itself has been reported. acs.org This reaction, promoted by a Lewis acid, results in the formation of a biaryl product through an oxidative coupling mechanism.

Metal-Catalyzed Transformations and Ligand Exchange Reactions

This compound and its derivatives can participate in various metal-catalyzed transformations, either as a substrate or as a ligand.

Metal-Catalyzed Transformations: As mentioned previously, palladium-catalyzed cross-coupling reactions are a key transformation for functionalizing halogenated 2,4-dimethylthiophenes. jcu.edu.au Furthermore, iridium and rhodium complexes have been shown to mediate the hydrolysis and methanolysis of the related 2,5-dimethylthiophene ligand, leading to a complex network of mono-, di-, and tetranuclear products. acs.org These reactions often begin with the displacement of the thiophene ligand.

Ligand Exchange Reactions: this compound can act as a ligand in organometallic complexes. The thiophene ring can coordinate to a metal center in various modes, most commonly as an η⁵-ligand. The displacement of the thiophene ligand by other nucleophiles is a common reaction pathway in these complexes. For instance, in cationic iridium and rhodium complexes, the 2,5-dimethylthiophene ligand can be displaced, and the resulting metal fragment can react with other species in the reaction mixture. acs.org The reactivity of these complexes is highly dependent on the nature of the metal and the other ligands present. The interaction of 3-bromo-2,4-dimethylthiophene with metal ions has also been explored, suggesting its potential as a ligand in coordination chemistry. smolecule.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethylthiophene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2,4-Dimethylthiophene. Both ¹H NMR and ¹³C NMR provide critical data for assigning the positions of protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and ring protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiophene (B33073) ring and the methyl groups are unique and allow for their unambiguous assignment. For instance, in a study of related dimethylthiophene isomers, the analysis of splitting patterns in ¹H NMR allowed for the assignment of each isomer. rsc.org

Table 1: Representative NMR Data for Thiophene Derivatives

| Compound | Spectroscopy Type | Solvent | Chemical Shifts (δ ppm) |

| S,S'-3-Acetylthiophene-2,5-diyl diethanethioate | ¹H NMR (300 MHz) | CDCl₃ | 7.50 (d, J = 5.5 Hz, 1H), 6.85 (d, J = 5.5 Hz, 1H), 3.97 (s, 3H), 2.51 (s, 3H) rsc.org |

| S,S'-3-Acetylthiophene-2,5-diyl diethanethioate | ¹³C NMR (100 MHz) | CDCl₃ | 194.9, 160.7, 130.1, 113.2, 110.1, 59.3, 29.6 rsc.org |

| Protonated Tetramethylthiophene | ¹H NMR | Not Specified | All four CH₃ signals are well resolved, with two coupled to the unique proton. illinois.edu |

| Protonated Tetramethylthiophene | ¹³C NMR | Not Specified | Protonation occurs at the 2-position. illinois.edu |

This table presents data for related thiophene compounds to illustrate the application of NMR spectroscopy in structural analysis.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization. The molecular formula of this compound is C₆H₈S, corresponding to a molecular weight of approximately 112.19 g/mol . nih.govnist.gov The mass spectrum provides a precise measurement of the molecular ion peak (M+), confirming the compound's identity.

Electron ionization mass spectrometry (EI-MS) of this compound reveals characteristic fragmentation patterns. nist.gov For a structural analog, 3,4-dimethylthiophene (B1217622), fragmentation is dominated by the loss of a sulfur atom (m/z 77) and a methyl group. vulcanchem.com The identity of reaction products in studies involving dimethylthiophenes has been confirmed by gas chromatography-mass spectrometry (GC-MS). cdnsciencepub.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. While specific IR data for this compound is not detailed in the provided search results, the general characteristics of thiophene derivatives can be inferred. For example, the IR spectrum of S,S'-3-Acetylthiophene-2,5-diyl diethanethioate shows characteristic bands at 2859.9, 1716.3, and 1459.9 cm⁻¹, among others. rsc.org Similarly, the IR spectrum of a Schiff base derived from 2-amino-4,5-dimethylthiophene displays characteristic absorption bands for NH₂ and C=O groups. pcbiochemres.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and conjugation within the this compound molecule. The absorption of UV-Vis light promotes electrons from the ground state to higher energy excited states. The UV-visible spectrum of a highly conjugated 18-membered ring heteroaromatic holigomer containing thiophene units showed absorptions in the range of 212-500 nm. openmedicinalchemistryjournal.com This indicates that the extent of conjugation significantly influences the absorption wavelengths.

Time-Resolved Photoelectron Spectroscopy for Excited State Dynamics and Relaxation Pathways

Time-resolved photoelectron spectroscopy (TRPES) is a powerful technique used to study the ultrafast dynamics of molecules in their excited states. While studies specifically on this compound were not found, research on the related compound 2,5-dimethylthiophene (B1293386) (2,5-DMT) provides valuable insights. nih.govku.dkacs.org

Upon photoexcitation, the dynamics of 2,5-DMT were investigated at 200 nm and 255 nm. nih.govacs.org The results were compared with ab initio coupled cluster calculations. nih.govacs.org The study revealed that for 2,5-DMT, excitation at 200 nm leads to a monoexponential decay with a time constant of 120 ± 20 fs. nih.govacs.org Excitation at 255 nm is best described by a biexponential decay with time constants of 115 ± 20 fs and 15 ± 3 ps. nih.govacs.org The fast component is attributed to a ring-opening channel, which is favored over a ring-puckering channel due to a lower excited-state barrier. nih.govacs.org This technique allows for the direct observation of structural transformations in the excited state. aps.org

Theoretical and Computational Chemistry Studies on 2,4 Dimethylthiophene

Density Functional Theory (DFT) Applications in 2,4-Dimethylthiophene Research

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of thiophene (B33073) and its derivatives. ajchem-a.com DFT is a quantum mechanical method that describes the properties of a multi-electron system based on its electron density, offering a balance between computational cost and accuracy. researchgate.netcmu.edu

DFT calculations are instrumental in elucidating the electronic structure of thiophene derivatives. mdpi.come3s-conferences.org A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rroij.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ajchem-a.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.comirjweb.com A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, often referred to as a "soft" molecule. nih.govirjweb.com Conversely, a large energy gap implies higher stability and lower reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify and compare the reactivity of different molecules. These descriptors provide a theoretical basis for understanding trends in chemical behavior. ajchem-a.comirjweb.com

Table 1: Global Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is chemical potential, μ ≈ -χ) | Quantifies the energy lowering of a system when it accepts electrons. |

This interactive table summarizes key global reactivity descriptors calculated using DFT methods.

Studies on various thiophene derivatives show that the introduction of substituents significantly alters these electronic properties, thereby tuning the molecule's reactivity for specific applications. mdpi.com For instance, the presence of electron-withdrawing groups can lower the electron density of the thiophene ring, affecting its interaction profile. mdpi.com

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. This involves optimizing the geometries of reactants, products, and, crucially, the transition states that connect them. researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. nih.gov

A prominent example studied computationally is the oxidation of thiophenes by singlet oxygen (1O2). mdpi.comresearchgate.net Theoretical investigations have shown that this reaction often proceeds through a concerted [2+4] cycloaddition pathway, leading to the formation of an endoperoxide intermediate. researchgate.netnih.gov DFT calculations can be used to locate the transition state for this cycloaddition and determine its energy, known as the activation energy. mdpi.com A lower activation energy implies a faster reaction rate.

For instance, DFT calculations have been used to explain the differences in oxidation reactivity among various thiophene substrates. researchgate.net These studies suggest that reactivity differences can arise not just from the stability of the starting materials (ground-state effects) but also from the stability of the transition state itself (transition-state effects). researchgate.net Alkylation of the thiophene ring, as in this compound, has been found to lower the activation barrier for the addition pathway with singlet oxygen compared to unsubstituted thiophene. researchgate.net

A significant application of DFT is the prediction of spectroscopic data, which provides a powerful link between theoretical models and experimental results. ruc.dk In particular, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts has become an invaluable tool for structure elucidation and verification. mdpi.com

The standard method for this is the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com By calculating the magnetic shielding tensors for each nucleus in a molecule, one can predict the corresponding 1H and 13C chemical shifts. nih.govresearchgate.net These predicted shifts can then be compared with experimental spectra.

This synergy between DFT and NMR is extremely useful in several scenarios:

Structure Confirmation: A strong linear correlation between the calculated and experimental chemical shifts provides high confidence in the proposed molecular structure. mdpi.com

Isomer Differentiation: DFT can accurately predict the distinct NMR spectra for different constitutional isomers or stereoisomers, helping to assign the correct structure when experimental data is ambiguous.

Assignment of Complex Spectra: For molecules with complex or overlapping NMR signals, theoretical calculations can help assign specific peaks to the correct atoms.

The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set. ruc.dk Nevertheless, when appropriately applied, DFT-GIAO calculations can achieve prediction accuracies within a few parts per million (ppm) of experimental values. aps.org

Molecular Dynamics and Simulation Studies of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to understand the dynamic behavior, conformational changes, and stability of molecular systems in various environments. mdpi.com

While MD simulations have been applied to various complex thiophene derivatives, particularly in the context of medicinal chemistry and materials science, specific studies focusing solely on this compound are not prominent in the surveyed literature. However, the principles are broadly applicable. For example, MD simulations have been used to:

Assess the stability of thiophene-containing ligands within the binding pocket of a protein. The root mean square deviation (RMSD) is often analyzed to determine the compactness and stability of the ligand-protein complex over the simulation time, typically on the nanosecond scale. mdpi.com

Investigate the relaxation pathways of photoexcited thiophene. Ab initio molecular dynamics can trace the ultrafast processes that occur after a molecule absorbs light, such as ring-opening and intersystem crossing to triplet states. rsc.org

Explore structural insights for designing potential drug candidates by simulating the interactions of thiophene derivatives with biological targets. nih.gov

These applications demonstrate the power of MD to provide a dynamic picture of molecular behavior that is inaccessible through static quantum chemical calculations alone.

Quantum Mechanical Calculations for Thermodynamic and Solvation Parameters of Derivatives

Quantum mechanical (QM) methods, including DFT, are widely used to calculate the fundamental thermodynamic properties of molecules. nih.gov These calculations can predict standard enthalpies of formation (ΔfH°), entropies, and Gibbs free energies for thiophene derivatives. researchgate.netresearchgate.net Such calculations are often performed by considering thermal corrections obtained from harmonic vibrational frequency analyses. researchgate.net

A crucial aspect of modeling chemical systems is accounting for the effect of the solvent, as most chemical reactions occur in solution. QM calculations can be combined with continuum solvation models (like the Polarizable Continuum Model, PCM, or the SMD model) to compute solvation parameters. nih.govpcbiochemres.com These models approximate the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of properties like the Gibbs free energy of solvation.

One study investigated the thermodynamic and solvation parameters of 2-amino-4,5-dimethylthiophene-3-carboxamide, a derivative of dimethylthiophene, in mixed ethanol-water solvents at different temperatures. pcbiochemres.com The research involved both experimental measurements and theoretical calculations to evaluate Gibbs free energies, enthalpies, and entropies of solvation. pcbiochemres.com The results showed that solvation parameters were dependent on the solvent composition, with the Gibbs free energy of solvation increasing with a higher mole fraction of ethanol (B145695), indicating more favorable solute-solvent interactions. pcbiochemres.com

Table 2: Experimental Gibbs Free Energy of Solvation (ΔGsolv) for a Dimethylthiophene Derivative at 298.15 K

| Mole Fraction of Ethanol | ΔGsolv (kJ/mol) |

| 0.00 | 20.35 |

| 0.05 | 20.94 |

| 0.10 | 21.61 |

| 0.20 | 22.82 |

| 0.40 | 24.33 |

| 0.60 | 25.04 |

| 1.00 | 25.83 |

Data adapted from a study on 2-amino-4,5-dimethylthiophene-3-carboxamide, illustrating the effect of solvent composition on the Gibbs free energy of solvation. pcbiochemres.com

Mathematical Modeling for Predicting Chemical Reactivity (e.g., Singlet Oxygen Interactions)

Beyond direct simulation, theoretical chemistry is used to develop mathematical models that can predict chemical reactivity across a range of related compounds. A notable example is the modeling of thiophene's reactivity toward singlet oxygen (1O2), which is critical for applications like photodynamic therapy where the stability of thiophene-based photosensitizers is a concern. mdpi.com

A recent study developed a novel mathematical model capable of predicting the reactivity of various thiophene derivatives toward singlet oxygen. mdpi.com This model was built using Conceptual Density Functional Theory (CDFT) in conjunction with genetic programming. The approach involved several key steps:

Mechanism Identification: The underlying reaction mechanism was established as a [2+4] cycloaddition, which was analyzed using DFT to map the intrinsic reaction coordinate. mdpi.com

Descriptor Calculation: A large set of 90 different thiophene derivatives was designed, and various quantum chemical descriptors were calculated for each one. mdpi.com

Model Development: Using symbolic regression and genetic programming, a mathematical equation was derived that links the calculated descriptors to the reaction's rate constant. mdpi.com

This model provides a powerful tool for classifying thiophene-containing compounds based on their stability and efficiency. mdpi.com It allows for the in silico design of new photosensitizers with an optimal balance, where the thiophene moiety is stable enough to be effective but can also degrade when necessary for safety. mdpi.com Such models represent a significant advance in computational drug and materials design, bridging theoretical calculations with practical applications. mdpi.comzenodo.org

Applications of 2,4 Dimethylthiophene in Advanced Materials Science

Organic Semiconductors and Optoelectronic Device Development

2,4-Dimethylthiophene serves as a crucial precursor in the creation of organic semiconductors, which are pivotal for the advancement of optoelectronic devices. guidechem.com These organic materials offer advantages such as flexibility, low cost, and tunable electronic properties, making them suitable for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). cas.orgwku.edu

The incorporation of this compound into the molecular structure of organic materials can influence their charge transport characteristics. Thiophene-based materials are known for their excellent hole-transporting capabilities. cas.org Chalcone derivatives containing a 2,5-dimethylthiophen-3-yl group have been investigated for their semiconducting properties. jksus.org For instance, studies on chalcones with varying methoxy (B1213986) substitutions have demonstrated the ability to tune the material from p-channel to ambipolar transport, highlighting the influence of molecular design on semiconductor performance. jksus.org

Furthermore, derivatives of this compound are utilized in the synthesis of hole-transporting layers (HTLs) in organic photovoltaic devices. For example, poly(3,4-dimethylthiophene) synthesized via oxidative chemical vapor deposition (oCVD) has been successfully employed as an HTL. thieme-connect.com The unique properties of this compound also extend to its use in developing novel light-absorbing materials for organic solar cells, aiming to enhance their efficiency by broadening the absorption spectrum. google.com

Table 1: Optoelectronic Applications of this compound Derivatives

| Derivative/Material | Application | Key Finding |

|---|---|---|

| (2E)-1-(2,5-Dimethyl-3-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one | Organic Semiconductor | Exhibits ambipolar charge transport properties. jksus.org |

| Poly(3,4-dimethylthiophene) | Hole-Transporting Layer (HTL) in OPVs | Can be synthesized by oCVD for use in photovoltaic devices. thieme-connect.com |

| Thiophene-fused cyclopentadienyl (B1206354) titanium complexes | Ziegler-Natta Catalyst | Used for high-temperature ethylene/α-olefin copolymerization. mdpi.com |

| Copper(I) halide complexes with 3,4-bis(diphenylphosphino)-2,5-dimethylthiophene | OLEDs | Exhibit deep blue to green emission with potential for TADF. nih.gov |

Polythiophene-Based Polymer Research and Synthesis

The synthesis of polythiophenes, a class of conductive polymers, often involves the use of thiophene (B33073) derivatives, including this compound. These polymers are of great interest due to their electrical conductivity and stability. cas.orgdtic.mil The properties of polythiophenes can be tailored by modifying the substituent groups on the thiophene ring. cas.org

One synthetic approach involves the acid-catalyzed self-condensation of 2-acetoxymethyl-3,4-dimethylthiophene to produce a novel poly(thienylene methine). researchgate.net This polymer exhibits a unique structure with alternating aromatic and quinoid-like moieties. researchgate.net Another method is the direct arylation polycondensation of substituted thiophenes, where the choice of solvent has been shown to significantly affect the polymerization of monomers like 3,4-dimethylthiophene (B1217622). rsc.org

Research has also explored the synthesis of hyperbranched polythiophenes. For instance, a branched polymer was synthesized from an in situ generated organozinc monomer derived from 3,4-dimethylthiophene. kuleuven.be The resulting polymer's properties are influenced by its branched structure.

Table 2: Synthesis Methods for Polythiophenes using this compound Derivatives

| Monomer/Precursor | Polymerization Method | Resulting Polymer |

|---|---|---|

| 2-Acetoxymethyl-3,4-dimethylthiophene | Acid-catalyzed self-condensation | Poly(thienylene methine) with alternating aromatic and quinoid-like structures. researchgate.net |

| 3,4-Dimethylthiophene | Direct arylation polycondensation | Poly[(3,4-dimethylthiophene-2,5-diyl)-(9,9-dioctylfluorene-2,7-diyl)]. rsc.org |

| In situ generated organozinc monomer from 3,4-dimethylthiophene | Palladium-catalyzed polymerization | Hyperbranched polythiophene. kuleuven.be |

Metal-Organic Frameworks (MOFs) and Coordination Polymer Synthesis

This compound derivatives play a role as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are crystalline materials with a porous structure, making them suitable for applications in gas storage, separation, and catalysis. mdpi.com

A notable example is the use of 3,4-dimethylthiophene[2,3-b]thiophene-2,5-dicarboxylic acid (H2DMTDC) as a ligand to construct robust zirconium (Zr) and hafnium (Hf) based MOFs. acs.org These MOFs exhibit exceptional stability over a wide pH range and in water, attributed to the strong metal-oxygen bonds and the steric effects of the thiophene unit. acs.org They also demonstrate high proton conductivity, making them promising materials for applications in sustainable energy technologies. acs.org

In another study, a mixed-ligand approach was used to synthesize a new iron-based MOF, [Fe3O(DMTDC)3(TPT)Cl]·solvent, where DMTDC is 3,4-dimethylthiophene-[2,3-b]thiophene-2,5-dicarboxylic acid. rsc.org Post-synthetic modification of this MOF was shown to enhance its photocatalytic performance in the degradation of organic pollutants. rsc.org Furthermore, a one-dimensional zinc coordination polymer has been synthesized using 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid as a ligand. evitachem.com

Table 3: this compound Derivatives in MOFs and Coordination Polymers

| Ligand | Metal Ion | Resulting Framework | Key Property |

|---|---|---|---|

| 3,4-Dimethylthiophene[2,3-b]thiophene-2,5-dicarboxylic acid (H2DMTDC) | Zr, Hf | [Zr6O4(OH)4(DTD)6], [Hf6O4(OH)4(DTD)6] | High proton conductivity and structural stability. acs.org |

| 3,4-Dimethylthiophene-[2,3-b]thiophene-2,5-dicarboxylic acid (DMTDC) | Fe | [Fe3O(DMTDC)3(TPT)Cl]·solvent | Enhanced photocatalytic activity after post-synthetic modification. rsc.org |

| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | Zn | One-dimensional coordination polymer | Structural diversity. evitachem.com |

Photoactive Materials and Photodynamic Research Applications

The photoresponsive nature of thiophene-based molecules makes them valuable in the development of photoactive materials and for applications in photodynamic research. researchgate.net Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells. mdpi.comnih.gov

Research has focused on understanding the stability of thiophene derivatives against singlet oxygen, a key ROS in PDT. mdpi.com Theoretical studies have been conducted on various substituted thiophenes, including 2,4-di-tert-butylthiophene, to assess their reactivity and stability, which is crucial for designing effective photosensitizers. mdpi.com The balance between stability and self-degradation is a key factor in optimizing the efficacy and safety of thiophene-based photosensitizers. mdpi.com

Furthermore, the photoinduced dynamics of 2,5-dimethylthiophene (B1293386) have been investigated using time-resolved photoelectron spectroscopy. researchgate.net These studies provide fundamental insights into the ultrafast relaxation pathways of photoexcited thiophene derivatives, which is essential for understanding their photophysical properties and designing more efficient photoactive materials. researchgate.net Two-photon excitation (TPE) using nanoparticle-based photosensitizers is another area of active research, offering deeper tissue penetration for PDT. rsc.orgnih.gov

Catalytic Applications and Transformations Involving 2,4 Dimethylthiophene

Hydrodesulfurization (HDS) Processes and Mechanistic Insights

Hydrodesulfurization (HDS) is a vital catalytic process in petroleum refining designed to remove sulfur from fuel streams to comply with environmental regulations and prevent catalyst poisoning in downstream processes. academie-sciences.fr Thiophenic compounds are among the most challenging sulfur-containing molecules to remove, with their reactivity being highly dependent on the substitution pattern on the thiophene (B33073) ring. academie-sciences.fracademie-sciences.fr

The HDS of alkyl-substituted thiophenes like 2,4-dimethylthiophene generally proceeds through two primary reaction pathways on catalysts such as cobalt-promoted molybdenum sulfide (B99878) supported on alumina (B75360) (CoMoS/Al₂O₃) or nickel-promoted tungsten sulfide on alumina (NiW/Al₂O₃): kfupm.edu.saasianpubs.org

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur bonds without prior hydrogenation of the thiophene ring.

Hydrogenation (HYD): This pathway begins with the hydrogenation of the thiophene ring to form tetrahydrothiophene (B86538) intermediates, which are subsequently desulfurized. asianpubs.org

Density functional theory (DFT) calculations and microkinetic studies on Co-MoS₂ catalysts suggest that for thiophenic compounds, the DDS pathways are generally more feasible than the HYD pathways. researchgate.net The presence of methyl groups, as in this compound, can influence the adsorption of the molecule on the catalyst surface and the subsequent C-S bond scission steps. researchgate.net The electronic effects of these substituents are believed to be responsible for the observed selectivity, dictating the mode of adsorption on the catalyst. asianpubs.org For instance, an electron-withdrawing substituent tends to favor hydrogenation, while an electron-donating substituent facilitates hydrogenolysis (C-S bond cleavage). asianpubs.org

| Pathway | Description | Key Intermediates | General Applicability |

|---|---|---|---|

| Direct Desulfurization (DDS) | Cleavage of C-S bonds without prior ring saturation. asianpubs.org | Adsorbed thiophene, butadienes (often rapidly hydrogenated). asianpubs.org | Considered a major route for less-hindered thiophenes. researchgate.net |

| Hydrogenation (HYD) | Initial hydrogenation of the thiophene ring followed by C-S bond cleavage. asianpubs.org | Dihydrothiophene, Tetrahydrothiophene. asianpubs.orgamsterdamwebdesign.com | Important for sterically hindered thiophenes like dibenzothiophenes. kfupm.edu.sa |

Role as an Intermediate or Ligand in Homogeneous and Heterogeneous Catalysis

Beyond its role as a substrate in HDS, this compound and its isomers serve as intermediates in chemical synthesis and as ligands in coordination chemistry.

In one notable example of its formation as an intermediate, this compound was identified as a product resulting from the cleavage of the sulfide bond in a model rubber compound, di(2-methylpent-2-enyl) sulfide. nih.gov This degradation was achieved through a lipid peroxidation process catalyzed by manganese peroxidase, suggesting a novel, free radical-mediated pathway for breaking down sulfide linkages. nih.gov

In the realm of polymer chemistry, derivatives of dimethylthiophene are used as monomers. For example, 2-acetoxymethyl-3,4-dimethylthiophene undergoes acid-catalyzed self-condensation to produce a novel poly(thienylene methine). researchgate.net This process, catalyzed by methanesulfonic acid, generates macromolecules with conjugated sequences of thiophene and exo-unsaturated 2,5-dihydrothiophene (B159602) units. researchgate.net

Furthermore, dimethylthiophene derivatives are crucial building blocks for sophisticated ligands used in homogeneous catalysis. Although many examples start from the more symmetric 2,5-dimethylthiophene (B1293386), the underlying chemistry highlights the utility of the dimethylthiophene core. For instance, 3,4-bis(diphenylphosphino)-2,5-dimethylthiophene (dpmt) has been used to synthesize dinuclear copper(I) halide complexes. polyu.edu.hk These complexes, with a rigid bidentate phosphine (B1218219) ligand, exhibit interesting photoluminescent properties. polyu.edu.hk Similarly, chiral C₂-symmetric bis(phospholane) ligands derived from 2,5-dimethylthiophene have been developed for rhodium-catalyzed asymmetric hydrogenation reactions. researchgate.net The synthesis of thiophene-fused cyclopentadienyl (B1206354) titanium complexes, which are high-performance Ziegler-Natta catalysts for olefin polymerization, often involves 2,3-dimethylthiophene (B3031705), which can be contaminated with this compound during its preparation. mdpi.com

| Dimethylthiophene Derivative | Role | Catalytic System/Process | Application |

|---|---|---|---|

| This compound | Intermediate Product | Manganese peroxidase catalyzed lipid peroxidation. nih.gov | Degradation of model rubber compounds. nih.gov |

| 2-Acetoxymethyl-3,4-dimethylthiophene | Monomer | Acid-catalyzed polycondensation. researchgate.net | Synthesis of poly(thienylene methine) polymers. researchgate.net |

| 3,4-Bis(diphenylphosphino)-2,5-dimethylthiophene | Ligand | Copper(I) halide complexes. polyu.edu.hk | Photoluminescent materials. polyu.edu.hk |

| 2,3-Dimethylthiophene | Precursor/Starting Material | Multi-step synthesis for Ziegler-Natta catalysts. mdpi.com | Ethylene/α-olefin copolymerization. mdpi.com |

Catalyst Design and Performance Optimization in Reactions Involving Thiophenes

The efficient catalytic conversion of thiophenes, including this compound, is highly dependent on the design and properties of the catalyst. For HDS, catalysts are typically composed of transition metal sulfides (e.g., MoS₂ or WS₂) promoted by cobalt or nickel and supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃). rsc.org

Several factors are crucial for optimizing catalyst performance:

Active Phase Structure: The activity of Co(Ni)-Mo(W)-S catalysts is associated with the "CoMoS phase," where promoter atoms are located at the edges of the MoS₂ slabs. rsc.org The precise structure of these active sites influences the adsorption of thiophenic molecules and the energetics of the C-S bond cleavage and hydrogenation steps.

Promoters and Additives: The addition of promoters like cobalt or nickel is essential for achieving high HDS activity. Other elements like phosphorus or boron can also be added. academie-sciences.fr Phosphorus can enhance catalytic activity by improving the dispersion of the active phase and increasing Brønsted acidity, while also reducing coke formation. academie-sciences.fr Boron addition can increase catalyst acidity and improve hydrocracking activity. academie-sciences.fr

Operating Conditions: Catalyst performance is a strong function of reaction conditions such as temperature, hydrogen pressure, and liquid hourly space velocity (LHSV). academie-sciences.fracademie-sciences.fr For instance, the conversion of thiophene increases with both temperature and pressure. academie-sciences.fr However, for selective HDS of gasoline streams, where preserving olefins is crucial to maintain the octane (B31449) number, operating at lower temperatures (e.g., 170 °C) can be favorable. rsc.org

Optimization of these parameters is key to designing catalysts with high activity and selectivity for the desulfurization of specific feeds, whether it's favoring the DDS route for gasoline or the HYD route for diesel, which contains more refractory sulfur compounds. acs.org

| Parameter | Influence on Performance | Example/Detail |

|---|---|---|

| Active Metals | Primary source of catalytic activity for C-S bond cleavage and hydrogenation. rsc.org | MoS₂ or WS₂ slabs, promoted by Co or Ni at the edges. rsc.org |

| Support Material | Provides high surface area, mechanical strength, and influences metal dispersion and acidity. academie-sciences.fr | γ-Alumina is widely used for its textural properties. academie-sciences.fr |

| Promoters/Additives | Enhance activity, selectivity, and stability. academie-sciences.fr | Co and Ni are primary promoters. Phosphorus can improve dispersion and acidity. academie-sciences.fr |

| Reaction Temperature | Affects reaction rates and selectivity. Higher temperatures increase conversion but can impact selectivity. academie-sciences.frrsc.org | Optimal HDS selectivity for gasoline may be achieved at lower temperatures (~170 °C). rsc.org |

| Hydrogen Pressure | Higher pressure generally increases HDS conversion. academie-sciences.fr | Pressures can range from 10-30 bar for gasoline HDS up to 60 bar or more in studies. academie-sciences.frrsc.org |

Medicinal and Biological Chemistry Research Utilizing 2,4 Dimethylthiophene Scaffolds

Design and Synthesis of Bioactive Thiophene (B33073) Derivatives for Therapeutic Applications

The synthesis of bioactive molecules based on the 2,4-dimethylthiophene scaffold often begins with foundational chemical reactions that build the substituted thiophene ring. A common and versatile method is the Gewald reaction, which involves the multicomponent condensation of a ketone or aldehyde, a cyano-activated compound, and elemental sulfur, often in the presence of an amine catalyst, to produce 2-aminothiophenes. scholarsresearchlibrary.com These 2-aminothiophene intermediates are pivotal building blocks for a vast array of more complex heterocyclic systems.

For instance, researchers have synthesized novel series of thiophene and thienopyrimidine derivatives starting from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. researchgate.netnih.govthieme-connect.com This starting material can be reacted with various reagents to introduce different functional groups and build fused ring systems. For example, reaction with formic acid can lead to the formation of thieno[2,3-d]pyrimidin-4(3H)-one, which can be further modified through chlorination and hydrazination to create precursors for thienotriazolopyrimidines and other substituted thienopyrimidines. researchgate.net

Another synthetic strategy involves using 3-acetyl-2,5-dimethylthiophene (B1297827) as a key intermediate. Through Claisen-Schmidt condensation with various aromatic aldehydes, chalcones are formed. These chalcones can then undergo cycloaddition reactions with reagents like phenyl hydrazine (B178648) to yield pyrazoline derivatives containing the dimethylthiophene moiety. nih.gov Similarly, 3-acetyl-2,5-dimethylthiophene has been reacted with 3,4-dimethoxy benzaldehyde (B42025) to produce a propenone, which then serves as a precursor for synthesizing various pyrazoline and pyrimidine (B1678525) derivatives under microwave irradiation conditions. eurjchem.com

The synthesis of 2,5-bis(4-amidinophenyl)thiophene, a compound identified as an inhibitor of the botulinum neurotoxin serotype A, showcases a different synthetic approach. nih.gov Its synthesis involved steps starting from a dinitrile precursor, which was treated with lithium bis(trimethylsilyl)amide (LHMDS) and subsequently with HCl-saturated ethanol (B145695) to form the final diamidine product. nih.gov These examples highlight the adaptability of the dimethylthiophene core in various synthetic pathways aimed at producing structurally diverse and biologically active molecules. scholarsresearchlibrary.comnih.goveurjchem.comnih.gov

Evaluation of Biological Activities (e.g., Antiproliferative, Antimicrobial, Antioxidant Properties)

Derivatives of this compound have been extensively evaluated for a range of biological activities, demonstrating the therapeutic potential of this chemical scaffold.

Antiproliferative Activity

Numerous studies have reported the anticancer properties of compounds incorporating the dimethylthiophene structure. A novel series of thiophene and thienopyrimidine derivatives were tested for their antiproliferative activity against human cancer cell lines. researchgate.netnih.govthieme-connect.com The results indicated that the synthesized compounds were generally more active against breast cancer (MDA-MB-231) than colon cancer (HT-29) cell lines. researchgate.netnih.gov Specifically, compound 3 (ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate) and compound 13 (a thienopyrimidine derivative) showed notable activity against both MDA-MB-231 and HT-29 cell lines. researchgate.netnih.govthieme-connect.com

In another study, 2,5-dimethylthiophene-based N-acetyl pyrazolines were synthesized and evaluated. researchgate.net Three of these compounds exhibited potent anticancer effects on breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations, with low toxicity to normal cells. researchgate.net Thiophene-chalcone derivatives have also been screened against several cancer cell lines, including human breast (MCF-7), prostate (PC-3), and lung (A549), with some compounds showing good activity with low GI50 values. researchgate.net

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 3 (Thiophene derivative) | MDA-MB-231 (Breast) | 40.68 | researchgate.netnih.gov |

| Compound 3 (Thiophene derivative) | HT-29 (Colon) | 49.22 | researchgate.netnih.gov |

| Compound 13 (Thienopyrimidine) | MDA-MB-231 (Breast) | 34.04 | researchgate.netnih.gov |

| Compound 13 (Thienopyrimidine) | HT-29 (Colon) | 45.62 | researchgate.netnih.gov |

| Thiophene-chalcone derivative 15e | A549 (Lung) | 6.3 ± 0.9 | researchgate.net |

Antimicrobial Activity

The antimicrobial potential of dimethylthiophene derivatives is also well-documented. Synthesized pyrazoline derivatives derived from 3-acetyl-2,5-dimethyl thiophene have demonstrated promising antibacterial and antifungal activities. nih.gov In a separate study, pyrazoline and pyrimidine derivatives were tested against two Gram-positive and two Gram-negative bacteria, with one pyrazoline derivative showing better inhibition than the standard drug chloramphenicol. eurjchem.com

Substituted 2-(2-cyanoacetamido)thiophenes have been evaluated for antibacterial activity against E. coli (Gram-negative) and S. aureus (Gram-positive). rjpbcs.com The results showed that 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide exhibited the maximum zone of inhibition against E. coli, nearly matching the activity of the standard drug Streptomycin. rjpbcs.com Fused pyrimidine derivatives based on a 2-amino-4,5-dimethylthiophene starting material have also been synthesized and screened for their antimicrobial activity. researchgate.net

Antioxidant Properties

Several thiophene derivatives have been investigated for their ability to act as antioxidants. A compound identified as 2,4-dihydroxy-2,5-dimethyl-thiophene-3-one (thiacremonone) demonstrated strong 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical-scavenging activity, with a 50% inhibition concentration (IC50) of 22.25 ±0.44 μg/mL. researchgate.net This activity was notably higher than that of common antioxidants like ascorbic acid and α-tocopherol. researchgate.net

In another study, synthesized 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide was found to have the highest antioxidant activity among a series of related compounds when tested using DPPH and nitric oxide free radical scavenging models. rjpbcs.com Furthermore, a series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were synthesized and evaluated for their antioxidant properties, with compounds having phenolic substitutions showing greater activity. innovareacademics.in

| Compound | Assay | Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| Thiacremonone | DPPH Radical Scavenging | IC50: 22.25 ±0.44 μg/mL | researchgate.net |

| 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide | DPPH Radical Scavenging | 52.4% inhibition at 100 µM | rjpbcs.com |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | IC50: 30.06 ±0.42 μg/mL | researchgate.net |

Elucidation of Mechanism of Action in Biological Systems

Understanding the mechanism of action is critical for the development of drug candidates. Research into this compound derivatives has begun to uncover how these molecules exert their biological effects.

For anticancer applications, certain 2,5-dimethylthiophene-based N-acetyl pyrazolines have been identified as potent and selective inhibitors of human topoisomerase II, an essential enzyme for DNA replication in cancer cells. researchgate.net Their mechanism does not involve DNA intercalation but is associated with ATP-dependent catalytic inhibition. researchgate.net Furthermore, these compounds were found to induce reactive oxygen species (ROS) in cancer cells and cause cell cycle arrest at the G1 phase, ultimately leading to apoptosis. researchgate.net Similarly, anticancer derivatives of 2,4-dimethylthiophen-3-amine (B1611273) hydrochloride are proposed to induce apoptosis in cancer cells through the activation of caspase-3. smolecule.com This process is also linked to the generation of ROS, which leads to the depolarization of the mitochondrial membrane. smolecule.com

In the context of anti-inflammatory action, some thiophene derivatives have been shown to modulate the expression of key signaling molecules. For example, certain derivatives can reduce the gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This indicates that their anti-inflammatory effects are mediated by interfering with the inflammatory cascade at the genetic level.

Structure-Activity Relationship (SAR) Investigations for Derivative Optimization

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds to enhance their potency and selectivity. For derivatives of this compound, several SAR studies have provided valuable insights for rational drug design.

In the development of anticancer agents, it was found that for a series of 2,4-dimethylthiophen-3-amine analogs, the introduction of electron-withdrawing substituents at the 5-position of the thiophene ring enhanced cytotoxicity against lung and colorectal adenocarcinoma cell lines. smolecule.com An SAR study on novel thiophene and thienopyrimidine derivatives revealed that the nature of the substituent at various positions significantly influenced their antiproliferative activity. nih.gov

For antioxidant activity, a comparative study of substituted 2-(2-cyanoacetamido)thiophenes showed that 4,5-dimethylthiophene derivatives exhibited greater antioxidant potential than their 4,5,6,7-tetrahydrobenzo[b]thiophene counterparts. rjpbcs.com This suggests that the less bulky and more electron-rich dimethyl substitution pattern is favorable for this activity. rjpbcs.com In another series, the presence of a phenolic substitution on the phenyl ring of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates was crucial for their enhanced antioxidant and anti-inflammatory activities. innovareacademics.in

In the context of anti-biofilm agents targeting Pseudomonas aeruginosa, SAR studies of C-glycosidic inhibitors based on a thiophene core have been conducted. nih.gov These studies revealed that replacing a carboxamide linker with a sulfonamide generally increased inhibitory potency. Furthermore, specific substitutions on the thiophene ring were found to make extensive contacts with a lipophilic patch on the target protein, LecB, thereby increasing binding affinity. nih.gov These findings demonstrate how systematic structural modifications of the this compound scaffold can lead to the optimization of biological activity for various therapeutic targets.

Advanced Analytical Methodologies for 2,4 Dimethylthiophene Detection and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Complex Mixtures

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,4-Dimethylthiophene. tandfonline.comresearchgate.net The method separates compounds based on their volatility and interaction with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. tandfonline.com GC-MS has been successfully employed to identify this compound in diverse samples, from petroleum products to food items. nih.govnih.gov For instance, a method for determining sulfur compounds in fluid catalytic cracking (FCC) gasoline using GC with a sulfur chemiluminescence detector (GC-SCD) identified this compound among 58 other sulfur compounds. nih.gov

To handle the complexity of different sample matrices and to concentrate the analytes before GC-MS analysis, various sample introduction techniques are employed.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation method for volatile organic compounds (VOCs). mdpi.com In this technique, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) of a sealed vial containing the sample. mdpi.com The VOCs, including this compound, are adsorbed onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. mdpi.com

HS-SPME-GC/MS has been extensively used to study the volatile profiles of Allium species, such as onions and chives, where this compound is a known component. mdpi.comscialert.net Research has shown that factors like the type of fiber coating, extraction temperature, and time significantly influence the extraction efficiency. mdpi.comnih.gov For example, in a study on Chinese chives, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber at an extraction temperature of 70°C for 50 minutes was found to be optimal for the analysis of its volatile compounds, including this compound. mdpi.com Another study on 'Rossa di Tropea' onions used a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber and identified this compound as one of the VOCs that increased in concentration in virus-infected bulbs. mdpi.com

Table 1: HS-SPME-GC/MS Conditions for this compound Analysis in Allium Species

| Parameter | Chinese Chive (A. tuberosum) mdpi.com | 'Rossa di Tropea' Onion (A. cepa) mdpi.com | Various Alliaceae Plants nih.gov |

| SPME Fiber | 85 μm CAR/PDMS | 50/30 μm DVB/CAR/PDMS | DVB/CAR/PDMS |

| Extraction Temp. | 70 °C | Room Temperature | 73 °C |

| Equilibration Time | 15 min | 20 min | 20 min (pre-incubation) |

| Extraction Time | 50 min | 20 min | 50 min |

| Desorption Time | 5 min | Not specified | Not specified |

Direct Thermal Desorption (DTD) is an alternative sample introduction technique for GC-MS, particularly suited for solid samples. nih.gov In DTD, the solid sample is placed directly into a desorption tube, which is then heated. nih.gov The released volatiles are trapped and focused before being injected into the GC-MS system. tandfonline.comnih.gov This method is environmentally friendly as it eliminates the need for solvents and minimizes sample preparation. nih.gov

A novel analytical approach using DTD-GC-MS has been proposed for the determination of organosulfur compounds in onions. nih.govnih.gov This research identified this compound as the major organosulfur compound in the studied onions, constituting 19.4% of the total sulfur compound area. nih.govnih.gov The study established optimal conditions for the analysis, including a desorption temperature of 205°C and a trap heat of 267°C. nih.govnih.gov DTD is noted for its high sensitivity and low detection limits compared to other methods. nih.gov A comparative study further confirmed that DTD-GC-MS is highly effective for analyzing volatile compounds like this compound in different onion varieties, with the highest concentrations found in shallots, white onions, and spring onions. mdpi.com

Table 2: Key Findings of DTD-GC-MS Analysis of this compound in Onion

| Finding | Details | Source |

| Relative Abundance | This compound was the major organosulfur compound, representing 19.4% of the total area. | nih.govnih.gov |

| Optimal Desorption Temp. | 205 °C for 960 seconds | nih.govnih.gov |

| Optimal Trap Temp. | 267 °C for 180 seconds | nih.govnih.gov |

| Method Precision | Coefficient of Variation (CV) values ranged from 1.8% to 9.9% over three days. | nih.govnih.gov |

| Varietal Differences | Highest concentrations observed in shallots, white onions, and spring onions. | mdpi.com |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Comprehensive Profiling